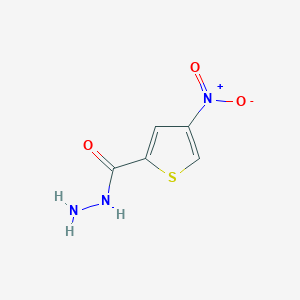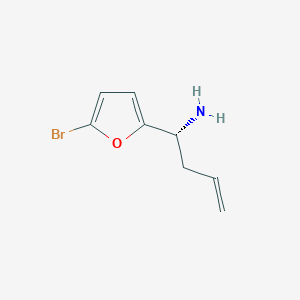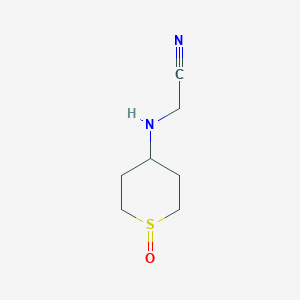
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile is a compound that features a unique structure combining a thiopyran ring with an aminoacetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile typically involves the condensation of a thiopyran derivative with an aminoacetonitrile precursor. One common method includes the reaction of tetrahydrothiopyran-4-one with hydroxylamine to form the oxime, followed by oxidation to yield the corresponding N-oxide. This intermediate is then reacted with aminoacetonitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Parent amine.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiopyran Derivatives: Compounds with similar thiopyran rings, such as tetrahydrothiopyran-4-one.
Aminoacetonitrile Derivatives: Compounds like aminoacetonitrile itself or its substituted derivatives.
Uniqueness
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile is unique due to the combination of the thiopyran ring and the aminoacetonitrile group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H12N2OS |
|---|---|
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
2-[(1-oxothian-4-yl)amino]acetonitrile |
InChI |
InChI=1S/C7H12N2OS/c8-3-4-9-7-1-5-11(10)6-2-7/h7,9H,1-2,4-6H2 |
Clé InChI |
MUNQHRUCQWLDEF-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)CCC1NCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)


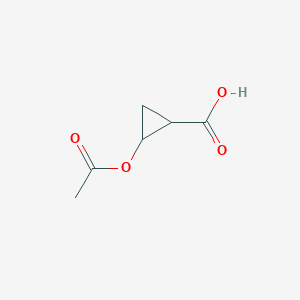

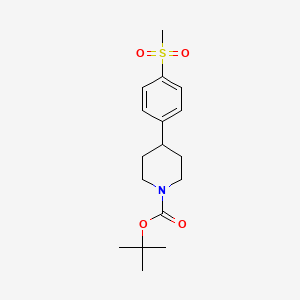


![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)

![2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15222787.png)
![(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one](/img/structure/B15222795.png)
